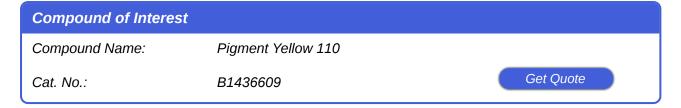


An In-depth Technical Guide to Pigment Yellow 110: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 110, a high-performance isoindolinone pigment, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis methodologies. Experimental protocols derived from established literature are presented, along with quantitative data, to offer a practical resource for laboratory and industrial applications.

Chemical Structure and Identification

Pigment Yellow 110 is chemically classified as an isoindolinone pigment.[1] Its rigid, planar molecular structure, characterized by a central p-phenylenediamine core linking two tetrachloroisoindolinone units, is fundamental to its outstanding stability and vibrant reddishyellow hue.

Table 1: Chemical Identification of **Pigment Yellow 110**



Identifier	Value
IUPAC Name	4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one[2]
Synonyms	C.I. Pigment Yellow 110, C.I. 56280, Irgazin Yellow 3RLTN[3]
CAS Number	5590-18-1[4]
Molecular Formula	C22H6Cl8N4O2[4][5]
Molecular Weight	641.93 g/mol [4][5]
Chemical Family	Isoindolinone[1][3]

Synthesis of Pigment Yellow 110

The synthesis of **Pigment Yellow 110** can be achieved through multiple pathways. A prevalent and well-documented method involves a multi-step process commencing with tetrachlorophthalic anhydride. This process is outlined below, with a detailed experimental protocol derived from patent literature.

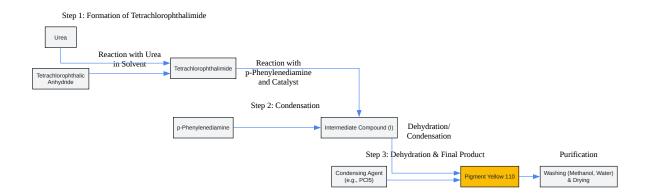
Synthesis Pathway

The synthesis can be broadly categorized into three key stages:

- Formation of Tetrachlorophthalimide: Tetrachlorophthalic anhydride is reacted with a nitrogen source, such as urea or ammonia, to form the intermediate tetrachlorophthalimide.
- Condensation with p-Phenylenediamine: The tetrachlorophthalimide intermediate undergoes a condensation reaction with p-phenylenediamine.
- Dehydrative Cyclization: The resulting compound is then treated with a condensing or dehydrating agent to yield the final **Pigment Yellow 110**.

A schematic representation of this synthesis workflow is provided below.





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Caption: Synthesis workflow for Pigment Yellow 110.

Experimental Protocol

The following experimental protocol is based on a method described in the patent literature, which reports a product yield of approximately 70%.

Materials and Reagents:

- · Tetrachlorophthalic anhydride
- Urea
- p-Phenylenediamine
- Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (Catalyst)



- Phosphorus pentachloride (PCl₅) (Condensing agent)
- Nitrobenzene (Solvent)
- Dichlorobenzene or Chlorobenzene (Solvent)
- Methanol (for washing)
- Water (for washing)

Procedure:

Step 1: Synthesis of Intermediate (I)

- In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.
- Heat the mixture to 130°C with stirring.
- Add 32g of urea to the reaction mixture and maintain the reaction for 4 hours.
- Cool the mixture to 70°C.
- Add 2g of K₂CO₃ (catalyst) followed by 54g of p-phenylenediamine.
- Continue the reaction for 5 hours.
- Cool the reaction mixture to 20°C.
- Filter the resulting solid and wash sequentially with methanol and water.
- Dry the solid in an oven to obtain the intermediate compound (I).

Step 2: Synthesis of Pigment Yellow 110

- In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.
- Heat the mixture to 70°C.



- Add a condensing agent such as PCl₅ and allow the reaction to proceed for 3 hours.
- Cool the reaction mixture and filter the solid product.
- Wash the product sequentially with methanol and water.
- Dry the final product in an oven to obtain **Pigment Yellow 110**.

Table 2: Summary of Quantitative Data for Pigment Yellow 110 Synthesis

Step	Reactant/ Reagent	Quantity	Solvent	Volume (ml)	Temperat ure (°C)	Duration (h)
1	Tetrachloro phthalic anhydride	286 g	Nitrobenze ne	1000	130	4
Urea	32 g					
K ₂ CO ₃	2 g	70	5			
p- Phenylene diamine	54 g					
2	Intermediat e (I)	Product from Step 1	Dichlorobe nzene	1000	70	3
PCl₅	Not specified					

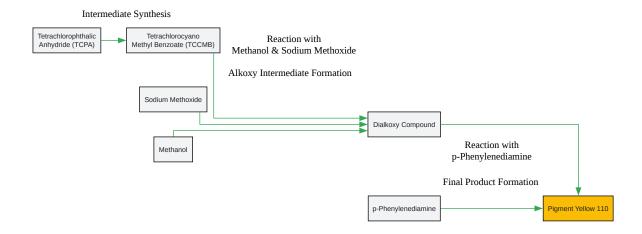
Note: This protocol is a representation from the cited patent and should be adapted and optimized for specific laboratory or industrial conditions.

Alternative Synthesis Route

An alternative manufacturing process for isoindolinone pigments, including **Pigment Yellow 110**, has also been described. This method involves the preparation of a key intermediate, tetrachlorocyano methyl benzoate (TCCMB), from tetrachlorophthalic anhydride (TCPA). The



TCCMB is then reacted with an alcohol, such as methanol in the presence of a metal alkoxide like sodium methoxide, to form a dialkoxy compound. This alkoxy intermediate is subsequently reacted with an aromatic diamine, such as p-phenylenediamine, to yield **Pigment Yellow 110**.



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Caption: Alternative synthesis route for **Pigment Yellow 110**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **Pigment Yellow 110**. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science. The outlined synthesis pathways offer a clear understanding of the manufacturing processes for this high-performance pigment. Further research and development in this area may focus on optimizing reaction conditions, exploring greener solvent systems, and enhancing the pigment's performance characteristics for novel applications.



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